molecular formula C17H12Cl2N4S B4601600 2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile

Cat. No.: B4601600
M. Wt: 375.3 g/mol
InChI Key: JDCCZMUINUNSMI-LFYBBSHMSA-N
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Description

2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile is a useful research compound. Its molecular formula is C17H12Cl2N4S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.0159730 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound shows potential for synthesizing polyfunctional pyrazolyl-substituted monocyclic pyridines and fused pyridine derivatives. These derivatives are formed through one-pot reactions involving conjugate and direct additions to the cyano carbon atom, illustrating the compound's role in complex chemical syntheses (Latif, Rady, & Döupp, 2003).

Crystallography and Molecular Structure

  • The compound has been utilized in studies examining the crystal structure of related chemicals, indicating its relevance in crystallography and the study of molecular conformations (Wang, Gao, Xue, Song, & Wang, 2007).

Reactivity and Derivative Formation

  • It's involved in the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5‐a]pyrimidines, a new ring system, showing its significance in creating novel chemical structures (Elnagdi, Sallam, & Ilias, 1975).

Applications in Polymer Chemistry

  • The compound has been studied for its role in the recyclization of certain pyrans, leading to various derivatives, indicating its utility in polymer chemistry and material science (Dyachenko, Chernega, & Garasevich, 2005).

Density Functional Theory (DFT) Studies

Biological Applications

  • Although specific information on biological applications was not requested, it is noteworthy that related compounds have been synthesized and tested for their potential biological properties, hinting at the broader relevance of this compound in biomedical research (Mcfadden & Huppatz, 1991).

Photonic and Optoelectronic Applications

  • Derivatives of this compound have been investigated for their potential in photonic applications, including the study of photoinduced birefringence in PMMA polymer doped with a related pyrazoline derivative, suggesting applications in advanced material sciences (Szukalski, Haupa, Miniewicz, & Myśliwiec, 2015).

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4S/c1-2-23-9-11(8-21-23)5-12(7-20)17-22-16(10-24-17)14-4-3-13(18)6-15(14)19/h3-6,8-10H,2H2,1H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCCZMUINUNSMI-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile
Reactant of Route 2
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile
Reactant of Route 5
2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.